5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-7-2-6(3-8(13)10(7)14)15-4-5(11(17)18)1-9(15)16/h2-3,5H,1,4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMJTCGYMWSPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C(=C2)F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzoyl hydroxylamine with 3-bromopyrrolidine . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.
Substitution: The trifluorophenyl group can undergo substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications due to its structural features that may interact with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolidine carboxylic acids exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy against cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid might exhibit comparable effects .
Antimicrobial Properties
The compound's ability to disrupt bacterial cell membranes has been noted in studies focusing on antimicrobial activity. Its structural similarity to known antibiotics positions it as a candidate for further investigation in combating resistant bacterial strains .
Polymer Synthesis
In material science, the compound can serve as a precursor for synthesizing novel polymers with tailored properties. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .
Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental degradation. The fluorinated compounds are known for their low surface energy, which can improve the performance of coatings in various applications .
Pesticide Development
The compound's potential as a pesticide is under investigation due to its ability to affect the growth and reproduction of pests. Its unique chemical properties may allow it to act as a selective agent against certain pests while being less harmful to beneficial organisms .
Plant Growth Regulators
Research into plant growth regulators has identified pyrrolidine derivatives as having the potential to enhance growth rates and stress resistance in plants. The trifluoromethyl group may play a role in modulating plant hormone activity, thus influencing growth patterns positively .
Mechanism of Action
The mechanism of action of 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can engage in intramolecular charge transfer (ICT) within its aromatic ring, leading to strong donor-acceptor interactions . These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituents on the phenyl ring and the functional groups attached to the pyrrolidine scaffold:
Substituent Effects:
- Electron-Withdrawing Groups (e.g., -F, -CF₃): The 3,4,5-trifluorophenyl group increases lipophilicity and may improve blood-brain barrier penetration compared to methoxy or amino substituents. Fluorine atoms also reduce metabolic degradation by cytochrome P450 enzymes .
- Electron-Donating Groups (e.g., -OCH₃, -NHPh): Trimethoxy or phenylamino substituents enhance solubility in polar solvents but may reduce stability in vivo. For example, compound 36 exhibited antioxidant activity but lower predicted metabolic resistance than fluorinated analogs .
Physicochemical Properties
- Melting Points: Fluorinated derivatives generally exhibit higher melting points due to increased molecular symmetry and intermolecular forces. For instance, compound 36 (non-fluorinated) melts at 168–169°C, while trifluoromethoxy-substituted analogs (e.g., 289.21 g/mol compound in ) may have higher thermal stability .
- Polarity and Solubility : The carboxylic acid group ensures moderate aqueous solubility, but trifluorophenyl substituents introduce hydrophobicity. This contrasts with trimethoxy derivatives, where polar methoxy groups improve water solubility .
Biological Activity
5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant studies and data.
- Molecular Formula : C₁₂H₉F₃N₁O₃
- Molecular Weight : 259.18 g/mol
- CAS Number : 1429902-34-0
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with trifluorophenyl groups. The reaction conditions and specific reagents can vary, but the general approach follows established synthetic pathways for pyrrolidine derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. These compounds have shown promising results against various cancer cell lines.
- Study Findings :
- A study evaluated several 5-oxopyrrolidine derivatives for their anticancer activity against A549 human lung adenocarcinoma cells. The compounds exhibited structure-dependent cytotoxicity, with some derivatives significantly reducing cell viability compared to standard treatments like cisplatin .
- Compounds containing free amino groups demonstrated enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells. This suggests a potential therapeutic window for these compounds in cancer treatment .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects.
- Study Findings :
- The compound was tested against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting their potential as new antimicrobial agents .
- The structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure could enhance antimicrobial efficacy against resistant bacterial strains .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with various diseases.
- BACE-1 Inhibition :
Data Summary
Case Studies
-
Anticancer Efficacy :
- In vitro studies demonstrated that certain derivatives reduced A549 cell viability to approximately 66% at a concentration of 100 µM. This highlights the potential for developing targeted therapies based on these compounds.
-
Antimicrobial Resistance :
- A case study involving Staphylococcus aureus showed that specific modifications in the chemical structure enhanced efficacy against resistant strains, indicating a pathway for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization reactions between fluorinated aromatic amines (e.g., 3,4,5-trifluoroaniline) and cyclic ketones or dicarboxylic acids (e.g., pyrrolidine-2,5-dione). Acidic catalysts like HCl or H₂SO₄ are critical for facilitating ring closure, with elevated temperatures (~80–100°C) improving conversion rates . By-products, such as unreacted intermediates or over-oxidized derivatives, can arise if stoichiometry or pH is suboptimal. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity.
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The trifluorophenyl group exhibits distinct aromatic proton signals (δ 7.2–7.5 ppm, multiplet), while the pyrrolidine ring protons appear as a triplet for H-2 (δ 2.8–3.2 ppm) and a doublet for H-4 (δ 3.5–3.7 ppm). The carboxylic acid proton is typically absent due to exchange broadening but confirmed via ¹³C NMR (δ ~170 ppm) .
- MS : High-resolution ESI-MS shows a molecular ion peak at m/z 283.05 [M+H]⁺, with fragmentation patterns (e.g., loss of CO₂ at m/z 239) validating the carboxylic acid moiety .
Q. What in vitro assays are appropriate for initial screening of biological activity?
- Methodological Answer : For antimicrobial activity, perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to standard chemotherapeutics. Ensure controls (DMSO vehicle) and triplicate replicates to minimize false positives .
Advanced Research Questions
Q. How does the electronic effect of the trifluorophenyl group influence the reactivity of the pyrrolidine ring in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluorophenyl group enhances the electrophilicity of the pyrrolidine carbonyl, making it more susceptible to nucleophilic attack. For example, in esterification reactions with alcohols, the reaction rate increases by ~30% compared to non-fluorinated analogs. Hammett parameters (σₚ = 0.78 for CF₃) and DFT calculations (e.g., LUMO localization on the carbonyl) corroborate this effect .
Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns or fragment ions) often arise from stereochemical heterogeneity or impurities. Use 2D NMR (COSY, HSQC) to assign stereochemistry and HPLC-MS to detect trace by-products. For example, diastereomers from incomplete chiral resolution can be separated using chiral columns (Chiralpak IA, hexane/isopropanol) .
Q. How can density functional theory (DFT) predict regioselectivity in electrophilic aromatic substitution (EAS) on the pyrrolidine ring?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that EAS preferentially occurs at the C-4 position of the pyrrolidine ring due to lower activation energy (ΔG‡ = 25.3 kcal/mol vs. 28.7 kcal/mol for C-2). Electron density maps and Fukui indices identify C-4 as the most nucleophilic site, aligning with experimental nitration results .
Q. What are the challenges in achieving enantiomeric purity, and what chiral resolution techniques are applicable?
- Methodological Answer : Racemization during synthesis (e.g., via keto-enol tautomerism) can reduce enantiomeric excess (ee). Use asymmetric catalysis (e.g., Jacobsen’s catalyst) or enzymatic resolution (lipase B from C. antarctica) to obtain >99% ee. Monitor ee via chiral HPLC (e.g., Daicel CHIRALCEL OD-H column) with a mobile phase of hexane/ethanol (90:10) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
